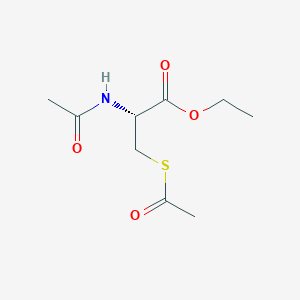

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate

Übersicht

Beschreibung

The compound “(R)-ethyl 2-acetamido-3-(acetylthio)propanoate” is a chiral molecule that is part of a broader class of organic compounds known for their acetamido groups and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insight into related chemical synthesis and characterization techniques that could be applicable to the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of chiral starting materials and coupling reagents. For instance, the synthesis of (S)- and (R)-methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate enantiomers was achieved using 5-fluorouracil-1-yl acetic acid, L- and D-alanine methyl ester, with N,N-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents, yielding 82% and 80% respectively . This suggests that a similar approach could be used for synthesizing “(R)-ethyl 2-acetamido-3-(acetylthio)propanoate,” with the appropriate chiral precursors and coupling reagents.

Molecular Structure Analysis

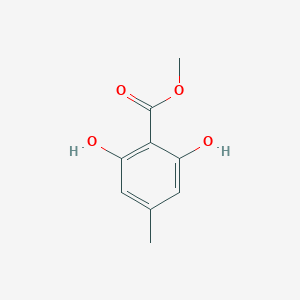

The molecular structure of chiral acetamido compounds is typically characterized using various spectroscopic techniques. The study mentioned in paper used 1H NMR, 13C NMR, IR, MS, and specific rotation to characterize the synthesized enantiomers. These techniques would be essential in confirming the structure of “(R)-ethyl 2-acetamido-3-(acetylthio)propanoate” as well, ensuring the correct stereochemistry has been achieved.

Chemical Reactions Analysis

Although the provided papers do not detail reactions specific to “(R)-ethyl 2-acetamido-3-(acetylthio)propanoate,” they do mention the catalytic use of rhodium carbonyl in the carbonylation of acetylenes in the presence of olefins and proton donors . This type of reaction could potentially be adapted for the functionalization of related compounds, possibly aiding in the synthesis or modification of “(R)-ethyl 2-acetamido-3-(acetylthio)propanoate.”

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral acetamido compounds are often determined by their functional groups. The studies provide data on yields, which are quite high, and suggest that the physical properties such as solubility and melting point could be influenced by the presence of the acetamido and acetylthio groups. The chemical properties, such as reactivity and stability, would likely be impacted by these groups as well. Specific rotation measurements help in confirming the chirality of the compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Chiral Pool Synthesis: (R)-ethyl 2-acetamido-3-(acetylthio)propanoate serves as an important intermediate in the synthesis of sulfur-containing compounds. A study detailed an accessible chiral pool synthesis of benzyl (R)-2-(acetylthio)propanoate, a sulfur isoster of (R)-lactic acid, demonstrating its utility in producing odorless sulfur-containing benzyl esters through a clean SN2 displacement reaction (Sasaki, Kawamoto, & Tanabe, 2018).

- Antitumor Activities: Derivatives of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate have shown potential in antitumor activities. Specifically, modifications to the compound have resulted in selective anti-tumor activities, indicating the significance of the R-configuration in the biological activity of these molecules (Xiong Jing, 2011).

- Insect Growth Regulator: Another derivative, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, has been synthesized and studied for its application as an insect growth regulator. This research showcases the potential of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate derivatives in pest control through structural modifications (Devi & Awasthi, 2022).

Advanced Material Development

- Copolymer Synthesis: The compound has been utilized in the synthesis of novel copolymers. A study focused on the preparation of copolymers from vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, highlighting the versatility of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate derivatives in polymer chemistry (Wojdyla et al., 2022).

Enantioselective Syntheses and Pharmaceutical Applications

- Building Blocks for β-blocker Atenolol: The compound's derivatives have been synthesized with high enantiomeric excess, serving as crucial building blocks for the synthesis of pharmacologically active compounds, such as the cardioselective β-blocker atenolol (Lund, Bøckmann, & Jacobsen, 2016).

- Neurotoxin Synthesis: A study on the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid from α-acetamidoacrylic acid demonstrates the role of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate derivatives in the production of neurotoxic compounds, highlighting its significance in neuroscience research (Hu & Ziffer, 1990).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVURBLPSBAOFS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941317 | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate | |

CAS RN |

19547-89-8 | |

| Record name | S,N-Diacetylcysteine monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.